methyl 4-{[(1E)-2-cyano-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}eth-1-en-1-yl]amino}benzoate
Description
Methyl 4-{[(1E)-2-cyano-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}eth-1-en-1-yl]amino}benzoate is a thiazole-containing compound featuring a conjugated enamine system. Its structure includes:
- A methyl benzoate group at the para position.
- An (E)-configured enamine linkage with a cyano substituent.
- A 1,3-thiazole ring substituted at the 4-position with a 4-(2-methylpropyl)phenyl group.
Its synthesis likely involves condensation reactions between substituted thiazole precursors and benzoate derivatives, as seen in analogous compounds (e.g., ).
Properties
IUPAC Name |
methyl 4-[[(E)-2-cyano-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]ethenyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-16(2)12-17-4-6-18(7-5-17)22-15-30-23(27-22)20(13-25)14-26-21-10-8-19(9-11-21)24(28)29-3/h4-11,14-16,26H,12H2,1-3H3/b20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRWXPZGAJWJIC-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Structural Variations and Implications
(a) Ester vs. Amide Functionality
- The methyl ester in the target compound enhances lipophilicity compared to the benzamide derivative (), which introduces hydrogen-bonding capacity via the amide group. This difference impacts solubility and membrane permeability, with the ester likely being more cell-permeable.
- The ethyl ester in further increases molecular weight and slightly reduces polarity compared to the methyl ester.
(b) Substituents on the Phenyl Ring
- The 4-(2-methylpropyl)phenyl group in the target compound contributes to higher lipophilicity (XLogP3 ~5.8) compared to the 4-methylphenyl substituent (XLogP3 5.3 in ). The bulky isobutyl group may enhance hydrophobic interactions in biological targets.
(c) Stereochemical Configuration (E vs. Z)
- The E-configuration in the target compound and ensures a planar geometry, optimizing conjugation across the enamine system. In contrast, the Z-isomer in may result in steric hindrance, affecting binding to flat enzymatic active sites.
Physicochemical and Functional Insights
- Lipophilicity : The target compound’s higher XLogP3 (~5.8) suggests superior membrane permeability compared to analogs with polar groups (e.g., benzamide, XLogP3 ~4.9). This property is critical for bioavailability in drug design.
- Molecular Weight : The target compound (430.5 g/mol) exceeds typical thresholds for oral bioavailability (<500 g/mol), but its ester group may mitigate solubility issues.
- Synthetic Accessibility: Analogous compounds (e.g., ) suggest that the target could be synthesized via condensation of a substituted thiazole-2-carbonitrile with methyl 4-aminobenzoate under mild acidic conditions.
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